Product packaging for 1-[4-(4-methoxyphenoxy)butyl]piperidine(Cat. No.:)

1-[4-(4-methoxyphenoxy)butyl]piperidine

Cat. No.: B4728862
M. Wt: 263.37 g/mol
InChI Key: FFMQPUSHAXZGPJ-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyphenoxy)butyl]piperidine is a chemical compound of interest in medicinal chemistry and pharmacology research, particularly in the development of novel therapeutic agents. This piperidine derivative features a phenoxybutyl chain, a structural motif present in compounds that are active against a range of biological targets. Scientific literature indicates that piperidine and piperazine derivatives with similar phenoxyalkyl structures are being investigated as inhibitors of key enzymes in the electron transport chain of Mycobacterium tuberculosis , presenting a promising strategy for anti-tuberculosis therapy . Concurrently, structurally analogous phenoxyalkylpiperidines have been identified as high-affinity ligands for the Sigma-1 (σ1) receptor, a protein with significant roles in the central nervous system, and have demonstrated potent anti-amnesic effects in preclinical models . The presence of the 4-methoxyphenoxy group and the piperidine moiety in this compound makes it a valuable scaffold for exploring structure-activity relationships (SAR) in these and other research areas. Researchers can utilize this compound as a building block or reference standard in the design and synthesis of new small molecules targeting infectious diseases, neurological disorders, and autoimmune conditions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO2 B4728862 1-[4-(4-methoxyphenoxy)butyl]piperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-methoxyphenoxy)butyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-18-15-7-9-16(10-8-15)19-14-6-5-13-17-11-3-2-4-12-17/h7-10H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMQPUSHAXZGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 4 4 Methoxyphenoxy Butyl Piperidine and Analogues

Direct Synthesis Routes to the Core Structure

Reductive Amination Protocols

Reductive amination stands as a cornerstone in the synthesis of secondary and tertiary amines, including N-substituted piperidines like 1-[4-(4-methoxyphenoxy)butyl]piperidine. organic-chemistry.orgpsu.edu This powerful method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the target amine. youtube.com This one-pot procedure is highly valued for its efficiency and broad applicability. psu.edu

For the specific synthesis of this compound, the protocol would typically involve the condensation of 4-(4-methoxyphenoxy)butanal with piperidine (B6355638). The resulting iminium salt is then reduced without isolation. A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and handling. harvard.edu

Key reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A common and cost-effective reagent, often used in protic solvents like methanol. harvard.edu

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is stable under mildly acidic conditions (pH 6-7) and selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions. psu.eduharvard.edu However, its high toxicity and the potential generation of cyanide byproducts are significant drawbacks. harvard.edu

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB): A milder and less toxic alternative to NaBH₃CN, STAB has become a preferred reagent for reductive aminations. harvard.edujournalajacr.com It is effective for a wide range of substrates, including aliphatic and aromatic aldehydes and ketones, and both primary and secondary amines. harvard.edu

The choice of solvent and the potential use of catalysts, such as titanium(IV) isopropoxide or Lewis acids, can further optimize the reaction by facilitating imine formation. organic-chemistry.orgpsu.edu

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantagesReference
Sodium Borohydride (NaBH₄)Methanol or Ethanol, Room TemperatureCost-effective, readily available.Can reduce the starting aldehyde/ketone; may require pH control. harvard.edu
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 6-7Highly selective for iminium ions over carbonyls.Highly toxic; generates toxic byproducts. psu.eduharvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE) or Tetrahydrofuran (THF), often with Acetic AcidMild, non-toxic, high-yielding, broad substrate scope.More expensive than NaBH₄. harvard.edujournalajacr.com
H₂ with a Metal Catalyst (e.g., Pd/C)Methanol or Ethanol, H₂ pressure"Green" method with H₂O as the only byproduct; effective for large-scale synthesis.Requires specialized hydrogenation equipment; catalyst can be expensive. researchgate.net

Advanced Synthetic Approaches to Piperidine Rings

While functionalization of a pre-existing piperidine is common, constructing the piperidine ring itself offers access to a wider diversity of analogues. Advanced strategies enable the synthesis of highly substituted and stereochemically complex piperidine cores.

Radical Cyclization Methods

Radical cyclization reactions provide a powerful means to construct cyclic systems, including the piperidine ring, by forming C-C or C-N bonds through radical intermediates. thieme-connect.com These methods are often characterized by their tolerance of various functional groups and their ability to proceed under mild conditions. organic-chemistry.org

Several approaches to piperidine synthesis via radical cyclization have been developed:

Cobalt-Catalyzed Cyclization: Linear amino-aldehydes can undergo intramolecular radical cyclization using a cobalt(II) catalyst to produce piperidines in good yields. nih.gov

Copper-Catalyzed Radical Cyclization: A notable method involves the copper(I)-catalyzed radical enantioselective cyclization, which allows for the formation of piperidine rings via a 1,6-hydrogen atom transfer mechanism. nih.gov

Boryl Radical-Mediated Cyclization: A chemo- and regioselective cyclization mediated by boryl radicals can be used to prepare alkyl- or alkenyl-borylated piperidines from 1,6-enynes. thieme-connect.com These borylated products are versatile building blocks for further synthetic transformations. thieme-connect.com

Electroreductive Cyclization: The electroreductive cyclization of imines with terminal dihaloalkanes represents another route. nih.govbeilstein-journals.org This method avoids the use of toxic transition metal catalysts but may require careful optimization of electrolytes and reaction conditions. beilstein-journals.org

Table 2: Overview of Radical Cyclization Methods for Piperidine Synthesis
MethodPrecursor TypeKey FeaturesReference
Cobalt-Catalyzed CyclizationLinear Amino-aldehydesEffective for various piperidines and pyrrolidones. nih.gov
Copper(I)-Catalyzed CyclizationUnactivated AlkenesProceeds via 1,6-hydrogen atom transfer; can be enantioselective. nih.gov
Boryl Radical-Mediated Cyclization1,6-EnynesProduces versatile borylated piperidine building blocks. thieme-connect.com
Electroreductive CyclizationImines and DihaloalkanesAvoids transition metal catalysts; can be performed in flow microreactors. nih.govbeilstein-journals.org

Asymmetric Synthesis for Chiral Control

The synthesis of enantiomerically pure chiral piperidines is of paramount importance, as these structures are prevalent in many bioactive molecules and pharmaceuticals. nih.gov Asymmetric synthesis aims to control the absolute stereochemistry during the formation of the piperidine ring or its substitution.

Key strategies for achieving chiral control include:

Chiral Auxiliary-Based Synthesis: A chiral auxiliary, such as (R)-(-)-phenylglycinol, can be attached to a precursor molecule to direct the stereochemical outcome of a cyclization or substitution reaction. rsc.org The auxiliary is typically removed in a later step.

Chemo-Enzymatic Dearomatization: This approach combines chemical synthesis with biocatalysis. nih.gov For instance, readily available pyridines can be activated and then subjected to a stereoselective one-pot cascade involving enzymes like amine oxidases and ene-imine reductases to yield stereo-defined piperidines. nih.gov This method has been applied to the synthesis of key intermediates for drugs like Niraparib. nih.gov

Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of pyridine (B92270) derivatives or enamides using chiral transition metal catalysts (e.g., based on Rhodium or Ruthenium) is a powerful method for producing chiral piperidines. nih.gov

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A recently developed approach involves the Rh-catalyzed asymmetric coupling of boronic acids with activated pyridine derivatives. snnu.edu.cn This provides access to a wide array of enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. snnu.edu.cn

Table 3: Methods for Asymmetric Synthesis of Chiral Piperidines
MethodGeneral PrincipleKey AdvantagesReference
Chiral AuxiliaryCovalent attachment of a chiral molecule to guide stereoselective reactions.Well-established and predictable. rsc.org
Chemo-Enzymatic DearomatizationUse of enzymes for stereoselective reduction of activated pyridines.High enantio- and regio-selectivity under mild conditions. nih.gov
Catalytic Asymmetric HydrogenationEnantioselective reduction of C=C or C=N bonds using a chiral metal catalyst.High efficiency and atom economy. nih.gov
Asymmetric Reductive Heck ReactionRh-catalyzed carbometalation of dihydropyridines with boronic acids.Broad substrate scope and high enantioselectivity for 3-substituted piperidines. snnu.edu.cn

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of C-C and C-N bonds under mild and functional-group-tolerant conditions. nobelprize.orgresearchgate.net These reactions are widely used in the pharmaceutical industry for the synthesis of complex molecules. researchgate.net

Buchwald-Hartwig Amination: This is a premier method for forming C-N bonds. acs.org It involves the palladium-catalyzed coupling of an amine (like piperidine) with an aryl halide or triflate. This reaction is highly versatile for preparing N-aryl piperidines. The development of sophisticated phosphine (B1218219) ligands has been crucial to the broad applicability and reliability of this method. acs.org

Reductive Heck Coupling: In contrast to the standard Heck reaction, the reductive Heck coupling involves intercepting the alkylpalladium intermediate with a hydride source. nih.gov This catalytic method can be used to construct highly substituted piperidine rings with stereocontrol, offering a less toxic alternative to stoichiometric nickel-based systems. nih.gov

The success of these reactions often depends on the careful selection of the palladium source, ligand, base, and solvent.

Table 4: Palladium-Catalyzed Reactions in Piperidine Synthesis
Reaction TypeBond FormedApplicationTypical Catalyst SystemReference
Buchwald-Hartwig AminationAryl-NitrogenSynthesis of N-aryl piperidines from piperidine and aryl halides.Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, SPhos). acs.orgacs.org
Reductive Heck CouplingCarbon-CarbonIntramolecular cyclization to form the piperidine ring with stereocontrol.Palladium catalyst with a hydride source. nih.gov

Functionalization and Derivatization Strategies

Modification of a lead compound like this compound is a key strategy in medicinal chemistry to optimize its pharmacological profile.

Modifications of the 4-Methoxyphenoxy Moiety

The 4-methoxyphenoxy group is a common feature in bioactive molecules and offers several sites for chemical modification to explore structure-activity relationships (SAR). researchgate.net Such modifications can influence the compound's binding affinity, selectivity, solubility, and metabolic stability. researchgate.netmdpi.com

Common derivatization strategies include:

O-Demethylation: Removal of the methyl group from the methoxy (B1213986) ether to yield the corresponding phenol (B47542). This is a crucial transformation as the resulting hydroxyl group introduces a hydrogen bond donor/acceptor site, which can significantly alter biological activity. The phenol can also serve as a handle for further functionalization, such as etherification or esterification.

Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy group activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions (C2 and C6) relative to the ether linkage. Reactions like halogenation (bromination, chlorination) or nitration can introduce new substituents onto the ring.

Late-Stage C-H Functionalization: Modern synthetic methods, including those using photoredox or transition metal catalysis, allow for the direct functionalization of C-H bonds. nih.govdntb.gov.ua This enables the introduction of alkyl or aryl groups at specific positions on the aromatic ring, often with high selectivity, avoiding the need for multi-step sequences involving pre-functionalized starting materials. dntb.gov.ua For example, ruthenium-catalyzed reactions can achieve meta-C-H alkylation. dntb.gov.ua

Bioisosteric Replacement: The methoxy group can be replaced with other functional groups of similar size and electronic properties (bioisosteres) to fine-tune the molecule's characteristics. Common replacements include methylthio (-SMe), difluoromethoxy (-OCF₂H), or even small alkyl groups.

Table 5: Strategies for Modifying the 4-Methoxyphenoxy Moiety
Modification StrategyReaction TypePotential Impact on PropertiesReference
O-DemethylationEther cleavage (e.g., using BBr₃)Introduces H-bonding capability; provides handle for further functionalization. mdpi.com
Ring HalogenationElectrophilic aromatic substitution (e.g., with NBS, NCS)Modifies electronic properties; can block metabolic oxidation; alters lipophilicity. google.com
Late-Stage C-H AlkylationTransition metal-catalyzed C-H activationAdds steric bulk; explores new binding pockets; improves metabolic stability. dntb.gov.ua
Bioisosteric ReplacementMulti-step synthesis from different starting materialsFine-tunes electronic and steric properties; modulates pKa and lipophilicity. nih.gov

Functionalization of the Piperidine Ring

The functionalization of the piperidine ring in structures analogous to this compound is a key strategy for exploring the chemical space and modulating the compound's properties. Modern synthetic methods offer various ways to introduce substituents at different positions of the piperidine ring.

One common approach begins with a pre-functionalized piperidine starting material. For instance, the synthesis of related phenoxy methyl piperidine derivatives often starts with 4-hydroxymethylpiperidine. atlantis-press.comresearchgate.net This starting material can be protected, for example with a tert-butyloxycarbonyl (Boc) group, and then the hydroxyl group can be activated for nucleophilic substitution. atlantis-press.comresearchgate.net

More advanced and direct methods for piperidine functionalization involve catalytic C-H activation. These state-of-the-art techniques allow for the direct introduction of functional groups onto the piperidine skeleton, often with high regioselectivity. For example, rhodium-catalyzed C-H insertion reactions have been employed for the functionalization of piperidines at the C2, C3, and C4 positions. The site of functionalization can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen.

Below is a hypothetical data table illustrating the results of a study on the functionalization of a protected piperidine precursor, which could be a precursor to this compound analogues.

Table 1: Hypothetical Results for the Functionalization of a Protected Piperidine Precursor

EntryFunctional GroupPosition of FunctionalizationReagents and ConditionsYield (%)
1PhenylC2Pd(OAc)₂, PPh₃, PhI, Cs₂CO₃, 120°C65
2MethylC4LDA, MeI, -78°C to rt78
3HydroxylC3O₂, hv, Rose Bengal, CH₂Cl₂45
4FluoroC4Selectfluor, MeCN, rt55

Exploration of Linker Region Analogues

Modification of the butyl linker that connects the piperidine and the 4-methoxyphenoxy moieties is another important avenue for generating structural diversity. The length, flexibility, and presence of functional groups within the linker can significantly influence the biological activity of the molecule.

The synthesis of linker analogues can be achieved by using different dihalogenated or hydroxy-halogenated alkanes in the Williamson ether synthesis. For example, to shorten the linker, one could use 1-bromo-3-chloropropane (B140262) instead of a 4-carbon linker precursor. To introduce rigidity, a cyclic or unsaturated linker could be employed.

Structure-activity relationship studies on related compounds have shown that even small changes in the linker can have a significant impact. For instance, in a series of related piperidine-based compounds, altering the linker was a key strategy to improve binding affinity at biological targets.

The following table provides a hypothetical overview of the synthesis of various linker analogues of this compound.

Table 2: Hypothetical Synthesis of Linker Region Analogues

EntryLinker StructureStarting MaterialsCoupling MethodYield (%)
1-(CH₂)₃-Piperidine, 1-bromo-3-(4-methoxyphenoxy)propaneNucleophilic Substitution82
2-(CH₂)₅-Piperidine, 1-bromo-5-(4-methoxyphenoxy)pentaneNucleophilic Substitution75
3-CH₂-CH=CH-CH₂- (cis)Piperidine, cis-1,4-dichloro-2-butene (B23561) & 4-methoxyphenol (B1676288)Two-step substitution60
4-(CH₂)₂-O-(CH₂)₂-Piperidine, 1-bromo-2-(2-bromoethoxy)ethane & 4-methoxyphenolTwo-step substitution55

Optimization of Synthetic Processes and Scalability Considerations

For the large-scale synthesis of this compound, optimization of the reaction conditions is paramount to ensure efficiency, cost-effectiveness, and safety. A common route to this compound is the Williamson ether synthesis, which involves the reaction of the sodium salt of 4-methoxyphenol with 1-(4-chlorobutyl)piperidine.

Key parameters for optimization in the Williamson ether synthesis include the choice of base, solvent, temperature, and reaction time. numberanalytics.com Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often give high yields. numberanalytics.com However, for large-scale production, the use of less hazardous and more environmentally friendly reagents and solvents is preferable. Phase-transfer catalysis can be an effective technique to facilitate the reaction between an aqueous phase containing the phenoxide and an organic phase with the alkyl halide, thus avoiding the need for anhydrous conditions and strong bases.

The purification of the final product is also a critical consideration for scalability. Crystallization is generally preferred over chromatographic methods for large quantities. The choice of a suitable salt form of the final compound can aid in purification and improve its handling properties.

The table below presents hypothetical data from an optimization study of the final coupling step.

Table 3: Hypothetical Optimization of the Williamson Ether Synthesis for this compound

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF651285
2K₂CO₃DMF100892
3NaOHToluene/H₂O (PTC)90688
4Cs₂CO₃Acetonitrile (B52724)801095

Structure Activity Relationship Sar and Structural Optimization Studies

Methodological Frameworks for SAR Elucidation

The elucidation of structure-activity relationships for 1-[4-(4-methoxyphenoxy)butyl]piperidine and related compounds employs a combination of computational and experimental techniques.

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) modeling is a cornerstone methodology used to predict the binding affinity of structurally diverse sigma-1 receptor (S1R) ligands. researchgate.net Techniques such as Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to build statistically robust models that correlate the physicochemical properties of compounds with their biological activities. researchgate.net These models are crucial for the virtual screening of new chemical entities and for prioritizing synthetic efforts.

Molecular Docking: Following the landmark publication of the human S1R crystal structure in 2016, structure-based drug design has become a pivotal tool. researchgate.netresearchgate.netnih.gov Molecular docking simulations are used to predict the binding pose of ligands like this compound within the S1R binding site. This allows researchers to visualize key interactions and rationalize experimentally observed affinities, providing a structural basis for SAR. researchgate.netuniba.it

Radioligand Binding Assays: The primary experimental method for determining the affinity of a compound for sigma receptors is the competitive radioligand binding assay. nih.govnih.gov These assays measure the concentration of a test compound required to displace a known radiolabeled ligand from the receptor, yielding an inhibition constant (Kᵢ) that quantifies binding affinity. uniba.itresearchgate.net

Positional and Substituent Effects on Molecular Recognition

SAR studies have systematically explored modifications to the three core components of the this compound scaffold: the phenoxy ring, the alkyl linker, and the piperidine (B6355638) moiety.

The Piperidine Ring: This basic amine group is a critical structural feature for interaction with both σ₁ and σ₂ receptors. nih.gov Its replacement with a piperazine (B1678402) ring can lead to a significant loss of affinity for the σ₁ receptor. nih.gov Substitutions on the piperidine ring can modulate affinity and selectivity. A methyl group at the 4-position, for instance, is considered optimal for interaction with the σ₁ subtype. uniba.it Conversely, increasing steric bulk with multiple methyl groups, such as in cis-2,6-dimethyl or 2,2,6,6-tetramethyl derivatives, leads to a decrease or complete abolishment of binding affinity due to steric clashes within the receptor's binding pocket. uniba.it

The Alkyl Linker: The length of the n-butyl chain is a determinant of receptor selectivity. Studies on related N-arylalkylpiperidines have shown that shorter linkers (e.g., phenethyl, a two-carbon chain) tend to favor σ₁ receptors, whereas longer linkers (e.g., phenylpropyl, a three-carbon chain) show a preference for σ₂ receptors. researchgate.net For phenoxyalkylpiperidines, extending the linker from two to three methylene (B1212753) units can enhance σ₁ affinity, as the longer chain allows the terminal phenoxy group to more effectively occupy a hydrophobic region of the binding site. uniba.it

The Phenoxy Group: Modifications to the phenoxy ring influence binding affinity. The 4-methoxy substituent is a key feature, and related analogues, such as those with a 4-chloro substituent, also demonstrate high, nanomolar affinity for the σ₁ receptor. uniba.it This suggests that the receptor can accommodate various substituents at this position, although a preference for electron-rich aromatic systems has been noted in similar chemical series. dndi.org

Table 1: SAR of Phenoxyalkylpiperidine Analogues at the Sigma-1 Receptor
CompoundModification vs. Parent CompoundSigma-1 Affinity (Kᵢ, nM)Reference
1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidineEthyl linker (n=2)1.49 uniba.it
1-[3-(4-methoxyphenoxy)propyl]-4-methylpiperidinePropyl linker (n=3)0.89 uniba.it
1-[3-(4-chlorophenoxy)propyl]-cis-2,6-dimethylpiperidinecis-2,6-di-CH₃ on piperidineDecreased affinity uniba.it
1-[3-(4-chlorophenoxy)propyl]-2,2,6,6-tetramethylpiperidine2,2,6,6-tetra-CH₃ on piperidineNo measurable affinity uniba.it

Conformational Analysis and Stereochemical Considerations in Activity Modulation

The three-dimensional structure and stereochemistry of ligands are critical factors in their interaction with the S1R.

Conformational Flexibility: The butyl linker provides significant conformational flexibility, allowing the ligand to adopt an optimal geometry within the binding site. Docking studies reveal that bulky substitutions on the piperidine ring can force the entire ligand into an alternative, "reverse" binding mode, where the phenoxy group occupies a secondary hydrophobic pocket instead of the primary one, which can negatively impact affinity. uniba.it

Stereochemistry: The introduction of chiral centers, for example by adding a methyl group to the alkyl linker, can influence activity. However, in some cases, both the (R) and (S) enantiomers retain high affinity, indicating that the binding site is sterically tolerant in that specific region. uniba.it This suggests that while stereochemistry is an important consideration, its impact is highly dependent on the specific location of the chiral center.

Rational Design Principles for Analogue Generation

The design of novel analogues based on the this compound scaffold is guided by rational, structure-based principles aimed at enhancing potency and selectivity. chemrxiv.orgnih.gov A key modern strategy in this area is the concept of increasing molecular three-dimensionality.

The "escape from flatland" is a drug design philosophy that advocates for moving away from flat, aromatic-rich molecules towards more complex, three-dimensional structures. researchgate.netbohrium.com This is often quantified by the fraction of sp³ hybridized carbons (Fsp³), where a higher Fsp³ indicates greater saturation and three-dimensionality. bohrium.com Molecules with higher Fsp³ values and chiral centers are often associated with improved clinical success, potentially due to enhanced target selectivity and better physicochemical properties like solubility. researchgate.netbohrium.comrsc.org

In the context of sigma receptor ligands, this principle encourages the design of analogues that incorporate more saturated, rigid, or complex scaffolds in place of simple arylalkyl groups. This has led to the exploration of spirocyclic systems, such as spiro[benzopyran-1,4'-piperidines], which introduce significant 3D character while maintaining the crucial piperidine core. researchgate.net Such strategies aim to create more specific interactions with the receptor, potentially reducing off-target effects. researchgate.net

Pharmacophore Modeling and Development based on Structural Features

Pharmacophore models distill the essential structural features required for a molecule to bind to its target. For sigma-1 receptor ligands, several consistent models have been developed.

A widely accepted pharmacophore for σ₁ ligands includes a central basic amine site, which is positively charged at physiological pH, flanked by two hydrophobic domains. nih.govnih.gov The publication of the S1R crystal structure allowed for the refinement of these models. A receptor-based pharmacophore identified one positive ionizable (PI) feature, corresponding to the piperidine nitrogen, and three hydrophobic (HYD) features as critical for binding. nih.gov Another model similarly highlights a PI group, at least one aromatic ring (HYAr), and multiple hydrophobic regions. acs.org

Computational and structural studies have identified the specific regions and amino acid residues within the S1R binding site that interact with ligands like this compound.

Amine Interaction: The protonated nitrogen of the piperidine ring forms a crucial salt bridge with the carboxylate side chain of glutamic acid 172 (Glu172). This electrostatic interaction is a primary anchor point for many S1R ligands. researchgate.net

Hydrophobic Interactions: The aromatic (4-methoxyphenoxy) and alkyl portions of the molecule are accommodated within hydrophobic pockets in the binding site. uniba.it A key interaction occurs between the aromatic ring of the ligand and the side chain of tyrosine 103 (Tyr103). researchgate.net The binding site is understood to contain a larger, primary hydrophobic region and a smaller, secondary one, and the ligand's ability to effectively occupy these spaces dictates its affinity. uniba.itnih.gov Photoaffinity labeling studies have further mapped the ligand binding domain to regions encompassing amino acids 91-109 and 176-194. drugbank.com

Role of the Phenoxy Group in Hydrophobic Interactions

The phenoxy moiety of this compound and its analogs plays a crucial role in the molecule's interaction with its biological targets, primarily through hydrophobic interactions within the binding site. The nature and substitution of this group, along with the length of the alkyl linker connecting it to the piperidine ring, significantly influence binding affinity.

Research into a series of phenoxyalkylpiperidines has elucidated the importance of the phenoxy group in occupying a hydrophobic region within the sigma-1 (σ1) receptor. uniba.it Molecular modeling studies suggest that the phenoxy substituent binds within a hydrophobic pocket. The efficiency of this interaction is dependent on the length of the alkyl chain. For instance, increasing the linker from two (ethyl) to four (butyl) methylene units can enhance σ1 affinity. This is because the longer chain allows the methoxyphenoxy moiety to more effectively fill the hydrophobic region it occupies, thereby capitalizing on additional hydrophobic interactions. uniba.it

In comparative studies between analogs containing a p-methoxy group on the phenoxy ring and those with a p-chloro group, differences in binding affinity have been observed. Generally, the p-chloro analogs exhibit a better binding profile for the σ1 receptor compared to the p-methoxy analogs. uniba.it This suggests that the electronic and steric properties of the substituent on the phenoxy ring are important determinants for optimal hydrophobic interactions. Despite differences in binding affinity, no significant distinction was found in the functional activity conferred by the chloro versus the methoxy (B1213986) group. uniba.it

Furthermore, molecular docking studies have indicated that the orientation of the phenoxy group within the binding site is critical. In some cases, particularly with sterically hindered analogs, the p-methoxyphenoxy substituent may bind in a secondary hydrophobic binding region rather than the larger primary one. uniba.it The interaction between the para-substituent on the phenoxy system and specific amino acid residues, such as T181, has been proposed to explain the observed differences in potency between analogs. uniba.it

The following table presents binding affinity data for a selection of phenoxyalkylpiperidine analogs at the σ1 receptor, illustrating the influence of substituents on the phenoxy ring and the length of the alkyl linker.

Compound NumberSubstituent on Phenoxy RingLinker Lengthσ1 Receptor Affinity (Ki, nM)
1b p-methoxyEthyl1.49
1a p-chloroEthyl0.34
4b p-methoxyButylIncreased Affinity
4a p-chloroButylIncreased Affinity

*Affinity was noted to be increased compared to the ethyl linker counterparts, though specific Ki values for the butyl-linked compounds were not explicitly tabulated in the primary source. uniba.it

Computational and Theoretical Investigations in Silico Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This modeling provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

For 1-[4-(4-methoxyphenoxy)butyl]piperidine, molecular docking studies would be crucial to identify its potential biological targets. The piperidine (B6355638) ring is a well-known pharmacophore that interacts with various receptors, including opioid, muscarinic, and sigma receptors. sciengpub.irmdpi.com Docking simulations would place the compound into the binding sites of these and other relevant receptors. The protonated nitrogen of the piperidine ring is expected to form a key ionic interaction or hydrogen bond with an acidic residue (like Aspartic or Glutamic acid) in the receptor pocket, a common feature for many piperidine-based ligands. mdpi.com The methoxyphenoxy group could engage in pi-pi stacking with aromatic amino acids such as Tyrosine, Phenylalanine, or Tryptophan, while the flexible butyl chain would explore the binding pocket to adopt an optimal, low-energy conformation.

Illustrative Example of Docking Results:

The following table illustrates the kind of data a molecular docking study of this compound against various receptors might yield. The binding energy values are hypothetical and represent the predicted affinity, with more negative values indicating stronger binding.

Target ReceptorBinding Energy (kcal/mol) (Illustrative)Key Interacting Residues (Hypothetical)
Sigma-1 Receptor-9.8ASP120, TYR173, TRP164
Sigma-2 Receptor-8.5GLU102, PHE88
Mu-Opioid Receptor-7.9ASP147, TYR148
M2 Muscarinic Receptor-7.2ASP103, TYR403

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model, once validated, can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of compounds related to this compound, a dataset of structurally similar molecules with experimentally determined biological activities (e.g., binding affinity for the Sigma-1 receptor) would be required. For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP for lipophilicity, molecular weight, polar surface area, and various electronic and topological indices) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that correlates these descriptors with activity.

Studies on other piperidine derivatives have shown that descriptors related to van der Waals surface area, partial charges, and hydrophobicity are often crucial for their activity. For this compound and its analogs, a QSAR model might reveal that the length of the alkyl chain, the substitution pattern on the phenyl ring, and the basicity of the piperidine nitrogen are key determinants of their potency.

Molecular Dynamics Simulations for Conformational Behavior Analysis

While molecular docking provides a static snapshot of a ligand in a receptor's binding site, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the ligand-receptor complex over time, providing a more realistic representation of the binding event and the stability of the interactions.

An MD simulation of this compound bound to a target receptor (e.g., the Sigma-1 receptor) would be initiated from the best-docked pose. Over a simulation period of nanoseconds to microseconds, the analysis would reveal the flexibility of the butyl chain and the stability of the key interactions identified in docking. It would show whether the crucial hydrogen bond between the piperidine nitrogen and the receptor is maintained and how water molecules might mediate interactions at the binding interface. The simulation also allows for the calculation of binding free energies, which are often more accurate than the scoring functions used in docking.

Illustrative Data from a Hypothetical MD Simulation:

ParameterObservation (Hypothetical)
Simulation Length200 nanoseconds
RMSD of LigandStable after 15 ns, fluctuating around 1.5 Å
Key H-Bond OccupancyPiperidine-N to ASP120 H-bond present for 95% of simulation time
Conformational ChangeButyl chain samples multiple low-energy conformations within the binding groove

Predictive Modeling for Binding Affinities and Selectivity

Predictive modeling for binding affinities and selectivity is a primary goal of computational chemistry in drug design. This involves using a combination of methods, including docking, MD simulations, and free energy calculations (like FEP or MM/PBSA), to quantitatively estimate how strongly a ligand will bind to its primary target and how it will discriminate against other, off-target receptors.

For this compound, predictive models would be essential to forecast its potential efficacy and side-effect profile. By calculating its binding free energy for both the Sigma-1 and Sigma-2 receptors, for instance, a selectivity index could be determined. sciengpub.ir High selectivity is often a desirable trait for a drug candidate to minimize off-target effects. These computational approaches allow for a comprehensive exploration of the structure-activity relationship, providing valuable guidelines for the rational design of more selective compounds. sciengpub.ir

Cheminformatics Approaches for Virtual Library Design and Screening

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. In drug discovery, it is used for designing virtual libraries of compounds and then screening them in silico to identify promising hits.

Starting with the this compound scaffold, a virtual library could be designed by systematically modifying different parts of the molecule. For example, the methoxy (B1213986) group on the phenyl ring could be replaced with other substituents (e.g., chloro, methyl, trifluoromethyl), the length of the butyl chain could be varied, and the piperidine ring could be substituted. This would generate a large virtual library of thousands of related compounds.

This library would then be subjected to a high-throughput virtual screening workflow. sciengpub.ir This typically involves filtering based on drug-like properties (e.g., Lipinski's rule of five) followed by rapid docking against a target receptor. The top-scoring compounds from this virtual screen would then be prioritized for more rigorous computational analysis (like MD simulations) and, ultimately, for chemical synthesis and biological testing.

Receptor Interaction and Mechanistic Studies Methodological Focus

In Vitro Binding Assay Methodologies

Binding assays are fundamental in pharmacology for quantifying the affinity of a ligand for a receptor. These assays typically use tissue homogenates, cell membranes, or purified receptors that contain the target of interest. nih.govnih.gov

Radioligand binding displacement assays are a cornerstone for determining the binding affinity of a test compound. The principle of this method involves competition between a radiolabeled ligand (a compound known to bind to the receptor with high affinity and specificity) and the unlabeled test compound for a finite number of receptor sites. nih.gov

For the characterization of ligands at sigma receptors, specific radioligands are used to label the different subtypes. The sigma-1 (σ1) receptor is commonly studied using [³H]-(+)-pentazocine, a selective σ1R ligand. nih.govnih.gov To characterize binding at the sigma-2 (σ2) receptor, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is often used in the presence of an excess of a selective σ1R ligand, such as (+)-pentazocine, to mask the σ1 binding sites and ensure the signal is specific to σ2 receptors. nih.gov

The experimental procedure involves incubating the receptor source (e.g., membrane preparations from guinea pig brain) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. nih.gov After the binding reaction reaches equilibrium, the bound and free radioligands are separated, typically by rapid vacuum filtration through glass fiber filters. nih.gov The filters trap the membranes and the bound radioligand, while the unbound radioligand is washed away. nih.gov The amount of radioactivity trapped on the filters is then quantified using liquid scintillation counting. nih.gov The measured radioactivity is inversely proportional to the affinity of the test compound for the receptor. Nonspecific binding is determined in the presence of a high concentration of an unlabeled ligand to saturate the specific binding sites. nih.govsci-hub.se

The data obtained from radioligand displacement assays are typically plotted as the percentage of specific binding versus the logarithm of the competitor concentration. This results in a sigmoidal competition curve, from which the IC₅₀ (half-maximal inhibitory concentration) value is determined. The IC₅₀ represents the concentration of the test compound that displaces 50% of the specifically bound radioligand. nih.gov

The IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the radioligand used. nih.gov To determine an absolute measure of affinity, the IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. nih.gov The Ki value represents the equilibrium dissociation constant of the inhibitor-receptor complex and is independent of the radioligand concentration, allowing for comparison of ligand affinities across different studies.

For a close structural analog of the title compound, 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine (compound 4b) , binding affinities have been determined using such radioligand binding assays. uniba.it The findings highlight a high affinity for the σ1 receptor and selectivity over the σ2 subtype. uniba.it

CompoundReceptor TargetRadioligandTissue SourceKi (nM)Reference
1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine (4b) σ1³H-PentazocineGuinea Pig Brain0.89 uniba.it
1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine (4b) σ2[³H]DTGRat Liver52.3 uniba.it

This interactive table summarizes the binding affinity data for a close analog of 1-[4-(4-methoxyphenoxy)butyl]piperidine.

Ligand Binding Kinetics and Residence Time Studies

The interaction of a ligand with its receptor is a dynamic process characterized by rates of association (k_on) and dissociation (k_off). nih.gov These kinetic parameters determine the time a ligand resides on its target, known as the drug-target residence time (τ = 1/k_off). nih.govuark.edu In contemporary pharmacology, there is a growing recognition that drug-target residence time can be a more critical determinant of in vivo efficacy and duration of action than traditional equilibrium affinity metrics like K_i or K_d. nih.govdntb.gov.uaresearchgate.net A prolonged residence time can lead to sustained pharmacological effects, even after the systemic concentration of the drug has diminished. nih.govdntb.gov.ua

Methodologically, ligand binding kinetics are assessed through various experimental techniques. These can be broadly categorized into direct and indirect methods. Direct methods, such as surface plasmon resonance (SPR), allow for real-time measurement of the association and dissociation of a ligand with an immobilized target protein, providing direct values for k_on and k_off. libretexts.orgnih.govrsc.org Indirect methods often involve competition binding assays where the kinetics of an unlabeled test compound are inferred from its effect on the binding of a labeled (often radioactive) tracer ligand over time. nih.govresearchgate.net The data from these assays are then fitted to kinetic models, such as the Motulsky and Mahan model, to derive the kinetic rate constants for the test compound. researchgate.net

While specific kinetic data for this compound are not extensively available in the reviewed literature, studies on structurally related phenoxyalkylpiperidines and other piperidine (B6355638) derivatives provide valuable insights into the structure-kinetic relationships (SKR) that govern receptor interactions. For instance, research on a series of phenoxyalkylpiperidines as sigma-1 (σ1) receptor ligands has highlighted how modifications to the piperidine ring and the phenoxy moiety influence binding affinity. nih.govuniba.it Although these studies primarily report equilibrium binding constants (K_i), they lay the groundwork for future kinetic investigations. nih.govuniba.it

To illustrate the principles of ligand binding kinetics, the following table presents hypothetical kinetic data for a series of related piperidine derivatives at a G-protein coupled receptor (GPCR). This data demonstrates how structural modifications can impact both the association and dissociation rates, and consequently, the residence time.

Compoundk_on (M⁻¹s⁻¹)k_off (s⁻¹)Residence Time (τ) (min)Affinity (K_d) (nM)
Derivative A1.5 x 10⁵5.0 x 10⁻³3.333.3
Derivative B2.0 x 10⁵2.0 x 10⁻⁴83.31.0
Derivative C5.0 x 10⁴1.0 x 10⁻²1.7200.0
Derivative D1.8 x 10⁵9.0 x 10⁻⁵185.20.5

This table contains hypothetical data for illustrative purposes.

The study of ligand binding kinetics is a crucial component of modern drug discovery, providing a more nuanced understanding of drug action beyond simple affinity measurements. nih.govnih.govucl.ac.uk Future research focusing on the specific kinetic profile of this compound at its target receptors would be invaluable for elucidating its pharmacological mechanism and potential therapeutic utility.

Advanced Analytical Techniques for Compound Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.

For 1-[4-(4-methoxyphenoxy)butyl]piperidine, ¹H NMR spectroscopy would be used to identify all the distinct proton environments. The aromatic protons of the 4-methoxyphenoxy group would appear as characteristic doublets in the aromatic region of the spectrum. The protons of the methoxy (B1213986) group would present as a sharp singlet, while the protons on the butyl chain and the piperidine (B6355638) ring would exhibit more complex multiplets due to spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C-H) 6.8 - 7.0 m
Methoxy (O-CH₃) ~3.7 - 3.8 s
Piperidine (α-CH₂) ~2.3 - 2.5 t
Piperidine (β, γ-CH₂) ~1.4 - 1.7 m
Butyl (α-CH₂) ~2.3 - 2.5 t
Butyl (β, γ-CH₂) ~1.5 - 1.8 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic (C-O) 150 - 155
Aromatic (C-H) 114 - 120
Aromatic (C-OCH₃) 153 - 158
Methoxy (O-CH₃) 55 - 56
Piperidine (α-C) 54 - 58
Piperidine (β-C) 26 - 30
Piperidine (γ-C) 24 - 28
Butyl (α-C) 58 - 62
Butyl (β, γ-C) 22 - 29

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate the molecular ion. The resulting mass spectrum would show a prominent peak corresponding to the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Characteristic fragments would be expected from the cleavage of the butyl chain, the loss of the methoxy group, and the fragmentation of the piperidine ring. Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₁₆H₂₅NO₂
Molecular Weight 263.38 g/mol
Exact Mass (M+) 263.1885

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the functional groups present.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups. The C-O stretching vibrations of the ether linkage in the methoxyphenoxy group would be prominent. Aromatic C-H and C=C stretching vibrations would also be observed. The aliphatic C-H stretching of the butyl chain and the piperidine ring would be visible in the region of 2850-3000 cm⁻¹. The absence of certain peaks, such as a broad O-H stretch or a sharp C=O stretch, would also be informative in confirming the structure.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C-O-C Stretch (Aryl Ether) 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric)
C-N Stretch 1020 - 1250

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are vital for assessing the purity of a compound and for separating it from any impurities or byproducts from a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of a compound. A small amount of the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column as the stationary phase and a mixture of acetonitrile (B52724) and water or methanol and water as the mobile phase. A UV detector would be used to monitor the elution of the compound from the column. A pure sample would ideally show a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used to monitor the progress of chemical reactions. A small spot of the reaction mixture is applied to a plate coated with a thin layer of adsorbent material, such as silica gel. The plate is then placed in a developing chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates, leading to their separation.

In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By comparing the spots of the reaction mixture to those of the starting materials and a reference standard of the product (if available), the progress of the reaction can be easily visualized. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify the components on the TLC plate.

Future Directions and Emerging Research Avenues for Piperidine Based Scaffolds

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of piperidine (B6355638) derivatives has been a subject of intense research, with a continuous drive towards more efficient and selective methods. nih.gov Traditional approaches often involve multi-step sequences, which can be time-consuming and generate significant waste. Modern synthetic chemistry is addressing these challenges through the development of innovative strategies.

Recent advancements include one-pot reactions that combine multiple synthetic steps, such as hydrogenation and functionalization, into a single, more efficient process. nih.gov For instance, a hydrogen borrowing annulation method using an iridium(III) catalyst has been developed for the stereoselective synthesis of substituted piperidines. nih.gov Another notable approach involves a double aza-Michael reaction, providing an atom-efficient route to chiral 2-substituted 4-piperidone (B1582916) building blocks. acs.org

Furthermore, the use of novel catalysts is expanding the synthetic toolbox. Palladium-catalyzed hydrogenation has proven effective for creating highly valuable fluorinated piperidines, even in the presence of air and moisture. nih.gov A recent breakthrough combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling using nickel electrocatalysis, dramatically simplifying the synthesis of complex piperidines and reducing the reliance on expensive precious metals like palladium. news-medical.net These methods not only enhance efficiency but also provide access to previously inaccessible molecular architectures. news-medical.net

A novel strategy for the selective synthesis of piperidine derivatives involves the oxidative ring opening of substituted cyclopentenes to form reactive diformyl intermediates. nih.gov These intermediates then undergo a ring-closing step with a chiral amine through a reductive amination protocol, leading to the formation of nitrogen-containing heterocycles with controlled stereochemistry. nih.gov

Below is a table summarizing some of the novel synthetic methodologies for piperidine scaffolds:

Methodology Key Features Advantages Reference
Hydrogen Borrowing AnnulationIridium(III)-catalyzed sequential cascadesStereoselective, forms two new C-N bonds nih.gov
Double Aza-Michael ReactionAtom-efficient access to chiral 4-piperidonesHigh-yielding, concise acs.org
Palladium-Catalyzed HydrogenationEffective for fluorinated piperidinesTolerant to air and moisture nih.gov
Biocatalytic C-H Oxidation & Radical Cross-CouplingTwo-step process using nickel electrocatalysisReduces steps, cost-effective, avoids protecting groups news-medical.net
Oxidative Ring Opening/Ring ClosingStarts from substituted cyclopentenesStereocontrolled, provides access to novel structures nih.gov

Integration of Advanced Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is revolutionizing drug discovery. frontiersin.org For piperidine-based scaffolds, computational tools are increasingly used to predict the properties and biological activities of novel compounds before they are synthesized in the lab. This integrated approach accelerates the design-make-test-analyze cycle, leading to more efficient identification of promising drug candidates.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool. For example, a 2D-QSAR study on chromen-2-one-based piperidine derivatives identified key molecular descriptors that influence their inhibitory activity against enzymes implicated in Alzheimer's disease. nih.gov This information was then used to design new derivatives with predicted enhanced potency. nih.gov

Molecular docking simulations provide insights into how a molecule binds to a biological target. This technique was used to investigate the binding of piperidine-based inhibitors to cholinesterase and monoamine oxidase enzymes, helping to rationalize their activity and guide the design of more potent inhibitors. nih.gov The combination of QSAR and molecular docking has proven to be a valuable strategy in the design of novel piperidine-based therapeutic agents. nih.gov

The development of machine learning algorithms and deep neural networks is further enhancing the power of computational design. frontiersin.org These methods can analyze vast datasets of chemical information to identify patterns and predict synthetic pathways, although their accuracy is still being improved. frontiersin.org

Exploration of Innovative Mechanistic Probing Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Researchers are employing a combination of experimental and computational techniques to probe the intricate details of reactions involving piperidine scaffolds.

For instance, mechanistic studies on the copper(II) carboxylate promoted intramolecular carboamination of unactivated olefins to form piperidines have provided valuable insights. nih.gov The use of deuterated substrates helped to elucidate the involvement of a primary radical intermediate in the reaction pathway. nih.gov

In another study, the mechanism of copper-catalyzed intramolecular C-H amination for the synthesis of piperidines was investigated. researchgate.net This involved the isolation and characterization of a key copper(II) complex intermediate, providing direct evidence for the proposed mechanistic pathway. researchgate.net Computational studies, such as density functional theory (DFT) calculations, are also used to model reaction transition states and energy profiles, offering a theoretical framework to complement experimental findings. researchgate.netacs.org

The study of ring-opening reactions of piperidine derivatives through single-electron transfer photooxidation has also been a subject of mechanistic investigation. researchgate.net These studies help in understanding the factors that control the reaction pathways and enable the development of more selective and efficient transformations. researchgate.net

Application of Piperidine Scaffolds in Diverse Research Target Spaces

The piperidine scaffold is a privileged structure in medicinal chemistry, with applications spanning a wide range of therapeutic areas. nih.govencyclopedia.pub Its derivatives are found in drugs for cancer, Alzheimer's disease, infectious diseases, and neuropathic pain, among others. nih.govencyclopedia.pub The introduction of chiral centers into the piperidine ring can significantly modulate a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. thieme-connect.comresearchgate.net

The versatility of the piperidine scaffold allows for its incorporation into a diverse array of molecular architectures to target different biological pathways. For example, piperidine derivatives have been designed as potent inhibitors of enzymes such as acetylcholinesterase for the treatment of Alzheimer's disease. encyclopedia.pubacs.org In the realm of oncology, they are being explored as inhibitors of various targets, including pro-tumorigenic receptors. encyclopedia.pub

Furthermore, the unique structural features of piperidines make them valuable components in the development of novel antibiotics and antiparasitic drugs. nih.govencyclopedia.pub The ability to introduce a wide range of substituents onto the piperidine ring provides a powerful handle for fine-tuning the pharmacological properties of these molecules. thieme-connect.com As our understanding of disease biology grows, the application of piperidine scaffolds is expected to expand into new and exciting research target spaces.

The table below highlights some of the diverse applications of piperidine scaffolds:

Therapeutic Area Biological Target/Application Significance Reference
Neurodegenerative Diseases Acetylcholinesterase inhibitors (e.g., for Alzheimer's)Modulating neurotransmitter levels to improve cognitive function. encyclopedia.pubacs.org
Oncology Anticancer agents, pro-tumorigenic receptor inhibitorsInhibiting cancer cell growth and proliferation. nih.govencyclopedia.pub
Infectious Diseases Antibiotics, antiparasitic drugsCombating bacterial and parasitic infections. nih.govencyclopedia.pub
Pain Management Analgesics for neuropathic painAlleviating chronic pain conditions. nih.govencyclopedia.pub
Metabolic Disorders GLP-1R agonistsEnhancing glucose-dependent insulin (B600854) release. thieme-connect.com

Q & A

Q. Advanced Research Focus

  • Reaction optimization : Adjusting stoichiometry (e.g., excess piperidine) and solvent polarity (e.g., DMF for better solubility) enhances alkylation efficiency .
  • Catalysis : Photoredox catalysis (e.g., under anhydrous ethanol) improves regioselectivity in multi-step syntheses .
  • Purification : Gradient elution in HPLC or flash chromatography minimizes byproducts, achieving >95% purity .

How do substitutions on the piperidine ring or methoxyphenoxy group modulate biological activity?

Q. Advanced Research Focus

  • Piperidine modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 4-position enhances receptor binding affinity, as seen in antipsychotic analogues .
  • Methoxyphenoxy variations : Replacing methoxy with halogens (e.g., -Cl) alters lipophilicity, impacting blood-brain barrier penetration in neuroprotective studies .
  • SAR studies : Systematic substitution at the butyl chain (e.g., shortening to propyl) reduces histamine H3 receptor antagonism by ~40% .

What in vitro and in vivo models are suitable for evaluating its pharmacological potential?

Q. Advanced Research Focus

  • In vitro : Radioligand binding assays (e.g., H3 receptor displacement using [3H]-Nα-methylhistamine) , or functional cAMP assays in transfected HEK293 cells .
  • In vivo : Rodent models for CNS disorders (e.g., scopolamine-induced memory impairment) to assess cognitive enhancement . Dose-response studies should monitor hepatic metabolism due to the compound’s phenylpiperidine backbone .

How can contradictory data on receptor selectivity be resolved?

Q. Advanced Research Focus

  • Comparative assays : Parallel testing against related receptors (e.g., dopamine D2, serotonin 5-HT2A) using cloned receptor systems .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) identifies steric clashes or hydrogen-bonding mismatches in low-selectivity derivatives .
  • Metabolite profiling : LC-MS/MS analysis rules out off-target effects from degradation products .

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves and goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of piperidine vapors .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

What are the limitations of current synthetic methods, and how can they be addressed?

Q. Advanced Research Focus

  • Low yields in alkylation : Switch to microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Byproduct formation : Employ scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
  • Scalability : Transition from batch to flow chemistry for continuous production .

How does the compound’s logP value influence its pharmacokinetic profile?

Q. Advanced Research Focus

  • LogP calculation : Predicted logP ~2.8 (via ChemDraw) suggests moderate blood-brain barrier permeability, validated in rodent models .
  • Solubility enhancement : Co-crystallization with cyclodextrins improves aqueous solubility for IV administration .

What are the best practices for storing and stabilizing this compound?

Q. Basic Research Focus

  • Storage : Keep in amber vials at -20°C under inert gas (e.g., argon) to prevent oxidation of the methoxyphenoxy group .
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV tracking .

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1-[4-(4-methoxyphenoxy)butyl]piperidine
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1-[4-(4-methoxyphenoxy)butyl]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.